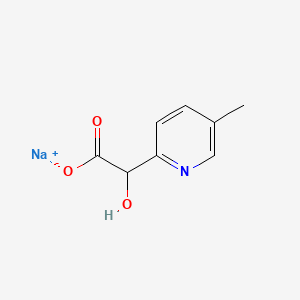
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a sodium salt derived from 2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid. This compound is known for its chelating properties, allowing it to form complexes with metal ions. It has found applications in various industrial processes, including metal plating, textile dyeing, and photographic processing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate typically involves the reaction of 5-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction proceeds as follows:
Reactants: 5-methylpyridine-2-carboxylic acid, chloroacetic acid, sodium hydroxide.
Conditions: The reaction is carried out in an aqueous medium, and the temperature is maintained at around 80-100°C.
Purification: The resulting compound is purified through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the reactants under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored for temperature, pH, and concentration.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in metal plating, textile dyeing, and photographic processing due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can:
Inhibit Metal-Catalyzed Reactions: Prevents unwanted metal-catalyzed oxidation and reduction reactions.
Scavenge Free Radicals: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Modulate Enzymatic Activity: Influences the activity of metal-dependent enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate: Similar structure but with a methyl group at the 6th position instead of the 5th.
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate: Methyl group at the 4th position.
Sodium 2-hydroxy-2-(3-methylpyridin-2-yl)acetate: Methyl group at the 3rd position.
Uniqueness: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is unique due to its specific positioning of the methyl group, which influences its chelating properties and reactivity. This positional isomerism can lead to differences in stability, solubility, and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8NNaO3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
WBRVJALOSWEYAG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



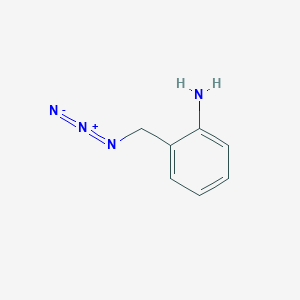
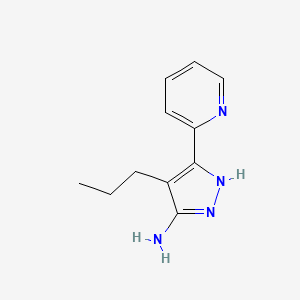
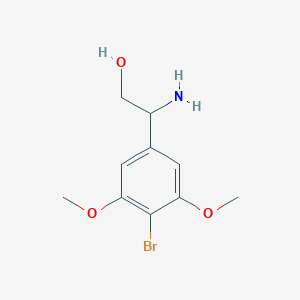

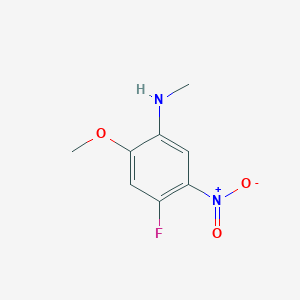
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
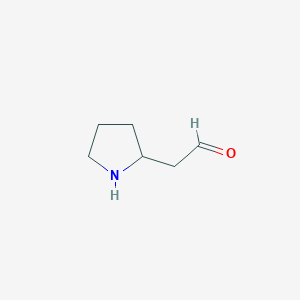
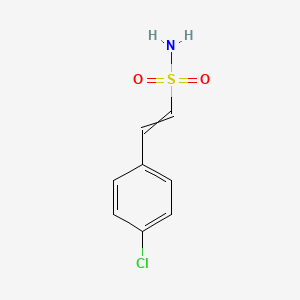
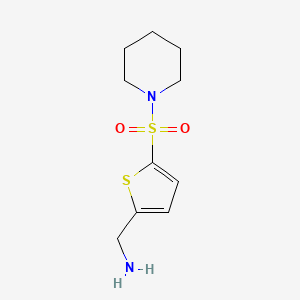

![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
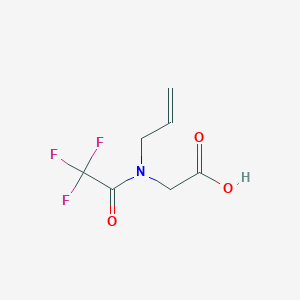
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
